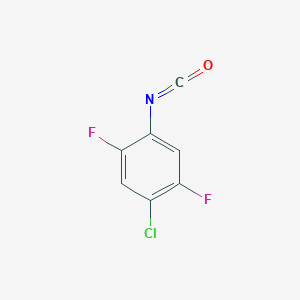
1-Chloro-2,5-difluoro-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and isocyanate groups
Métodos De Preparación
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,5-difluorobenzene with phosgene in the presence of a base, such as pyridine, to introduce the isocyanate group. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2,5-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It may be used in the study of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:
1-Chloro-2,5-difluoro-4-isocyanobenzene: Similar in structure but lacks the isocyanate group, leading to different reactivity and applications.
3,4-Difluorophenyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring, affecting its chemical properties and reactivity.
1-Chloro-4-isocyanatobenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H2ClF2NO |
|---|---|
Peso molecular |
189.54 g/mol |
Nombre IUPAC |
1-chloro-2,5-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
Clave InChI |
YSQZBVJOIGXPLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















